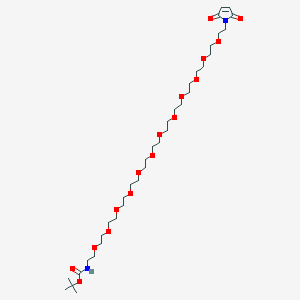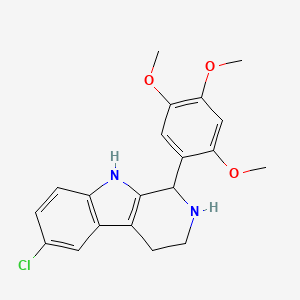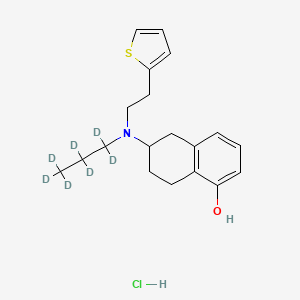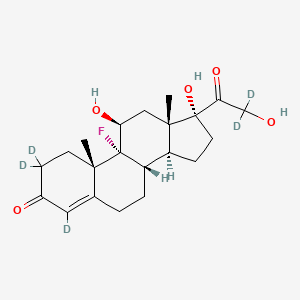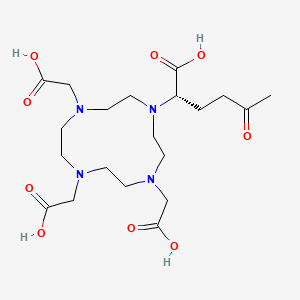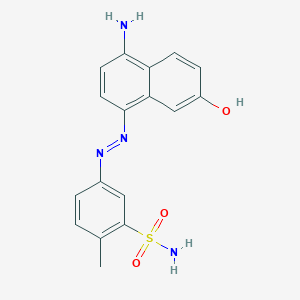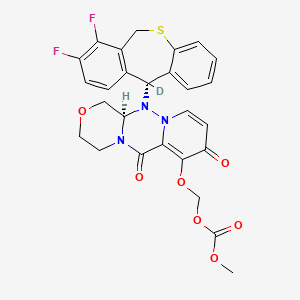
Cap-dependent endonuclease-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-4 is a compound known for its inhibitory activity against the cap-dependent endonuclease enzyme, which is crucial for the replication of certain viruses, including influenza viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-4 involves multiple steps, including the formation of intermediates through extraction, washing, drying, and evaporation processes . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. For instance, the reaction may involve the use of T3P ethyl acetate solution and HND-580 in a thick-walled pressure bottle .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cap-dependent endonuclease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against the cap-dependent endonuclease enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity. These derivatives are evaluated for their efficacy in inhibiting the cap-dependent endonuclease enzyme and their potential as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on viral replication and the development of antiviral therapies. In medicine, this compound is being investigated for its potential to treat influenza infections by inhibiting the replication of influenza viruses . Additionally, in the pharmaceutical industry, this compound is used in the development of new antiviral drugs with improved efficacy and safety profiles .
Wirkmechanismus
The mechanism of action of Cap-dependent endonuclease-IN-4 involves the inhibition of the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. By inhibiting this enzyme, this compound prevents the “cap-snatching” process, thereby blocking the replication of the virus . This inhibition is achieved through the binding of the compound to the active site of the enzyme, which disrupts its catalytic activity and prevents the cleavage of host mRNA caps .
Vergleich Mit ähnlichen Verbindungen
Cap-dependent endonuclease-IN-4 is unique in its structure and inhibitory activity compared to other similar compounds. Some of the similar compounds include baloxavir marboxil, which also inhibits the cap-dependent endonuclease enzyme but has a different chemical structure . Other compounds with similar inhibitory activity include derivatives of baloxavir and tanshinone I . The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, which make it a promising candidate for antiviral drug development .
Conclusion
This compound is a compound with significant potential in antiviral research and drug development. Its unique mechanism of action and inhibitory activity against the cap-dependent endonuclease enzyme make it a valuable tool in the fight against influenza and other viral infections. Continued research and development of this compound and its derivatives hold promise for the creation of more effective antiviral therapies in the future.
Eigenschaften
Molekularformel |
C27H23F2N3O7S |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
[(3R)-2-[(11R)-11-deuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23-/m1/s1/i23D |
InChI-Schlüssel |
RZVPBGBYGMDSBG-BZMHUACHSA-N |
Isomerische SMILES |
[2H][C@]1(C2=C(CSC3=CC=CC=C31)C(=C(C=C2)F)F)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
Kanonische SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


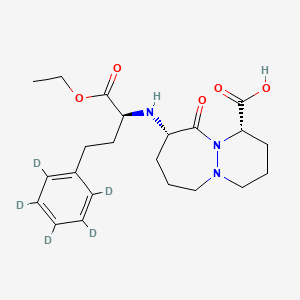
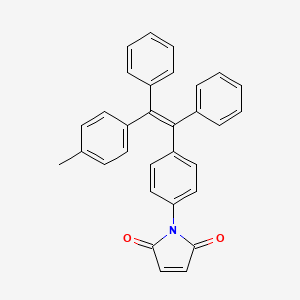

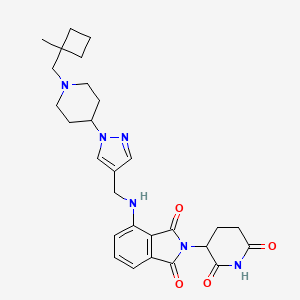
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
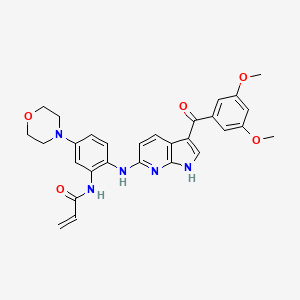
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
